1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
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Overview
Description
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy, iodo, and fluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group and a fluorine atom on the benzene ring.
Uniqueness
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is unique due to the specific combination of methoxy, iodo, and fluoromethyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C9H10FIO2 |
---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
GBRRVQZDFONAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CF)I)OC |
Origin of Product |
United States |
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